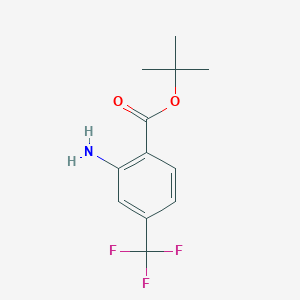
(E)-N-((E)-3-allyl-5-((dimethylamino)methylene)-4-oxothiazolidin-2-ylidene)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-((E)-3-allyl-5-((dimethylamino)methylene)-4-oxothiazolidin-2-ylidene)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C13H15N3O3S3 and its molecular weight is 357.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
One study explored the synthesis and characterization of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment in photodynamic therapy due to their effectiveness in generating singlet oxygen, a crucial factor in this application (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Tautomeric Behavior and Molecular Conformation
Another study focused on sulfonamide derivatives' tautomeric behavior, crucial for understanding their pharmaceutical and biological activities. Through spectroscopic methods, it was found that these compounds can exist in different tautomeric forms, which directly relate to their functionality in bioorganic and medicinal chemistry, indicating the importance of molecular conformation in their application (Aliye Gediz Erturk, Sedat Gumus, G. Dikmen, & Ö. Alver, 2016).
Antibacterial and Antimicrobial Activity
Research into novel sulfonamide derivatives, including those with hydrazones, 1,3,4-thiadiazoles, and 4-oxothiazolidines moieties, has shown these compounds have significant antibacterial and antimicrobial activities. This suggests potential applications in developing new antibacterial agents (A. El-Morsy, 2014).
Environmental Sciences and Pollutant Degradation
The degradation of crude oil components, such as benzothiophenes, in environmental contexts is a critical area of study. One investigation into the photochemical degradation of these components aimed to elucidate the fate of crude oil spills in oceans, highlighting the importance of understanding chemical reactions for environmental remediation and the potential application of sulfonamide derivatives in addressing environmental pollution (J. Andersson & Stefan Bobinger, 1996).
Antitumor and Anticancer Properties
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been explored for their potential as antibacterial agents and for their high activities against various cancer cell lines. This underscores the potential application of these compounds in developing new therapeutic agents for cancer treatment (M. E. Azab, M. Youssef, & E. A. El‐Bordany, 2013).
Propiedades
IUPAC Name |
(NE)-N-[(5E)-5-(dimethylaminomethylidene)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S3/c1-4-7-16-12(17)10(9-15(2)3)21-13(16)14-22(18,19)11-6-5-8-20-11/h4-6,8-9H,1,7H2,2-3H3/b10-9+,14-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOALRGXDMGKRQ-LBSPPQMYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)N(C(=NS(=O)(=O)C2=CC=CS2)S1)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\C(=O)N(/C(=N\S(=O)(=O)C2=CC=CS2)/S1)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
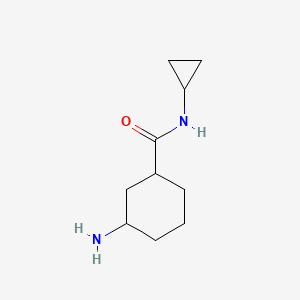
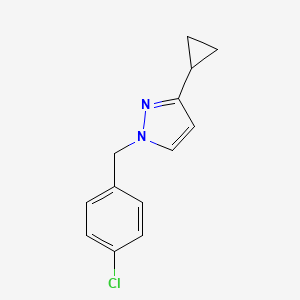
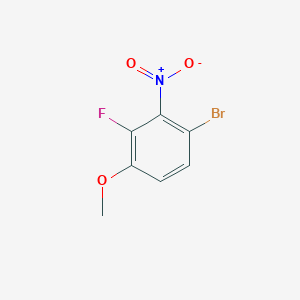
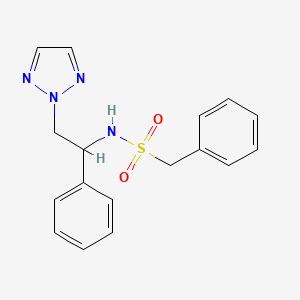
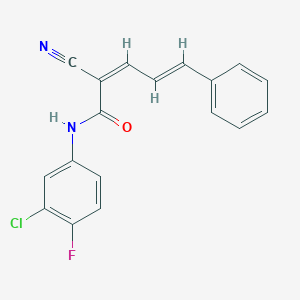
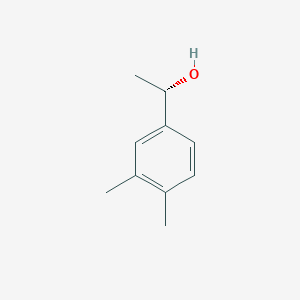
![Pyrazolo[5,1-b]thiazole, 6-methyl-](/img/structure/B2999004.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2999006.png)
![[(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanol](/img/structure/B2999007.png)
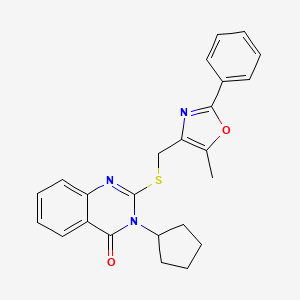

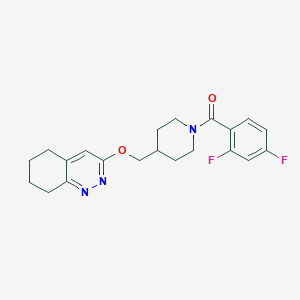
![5-Amino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2999015.png)
